

Cox-2-IN-37 for studying neuroinflammation in microglia cultures

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Compound of Interest

Compound Name: Cox-2-IN-37

Cat. No.: B12383548

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Application Notes for Cox-2-IN-37 in Neuroinflammation Studies

Introduction

Neuroinflammation, a key contributor to the pathogenesis of various neurodegenerative diseases, is characterized by the activation of microglia, the resident immune cells of the central nervous system. Activated microglia release a cascade of pro-inflammatory mediators, including prostaglandins, which are synthesized by the cyclooxygenase (COX) enzymes. Cox-2, the inducible isoform of this enzyme, is a major player in the inflammatory response. **Cox-2-IN-37** is a potent and selective inhibitor of Cox-2, exhibiting an IC₅₀ value of 33.0 µg/mL, and also possesses significant antioxidant properties.[1] These characteristics make **Cox-2-IN-37** a valuable research tool for investigating the role of the Cox-2 pathway in neuroinflammation and for evaluating the therapeutic potential of selective Cox-2 inhibition in microglia-mediated neurotoxicity.

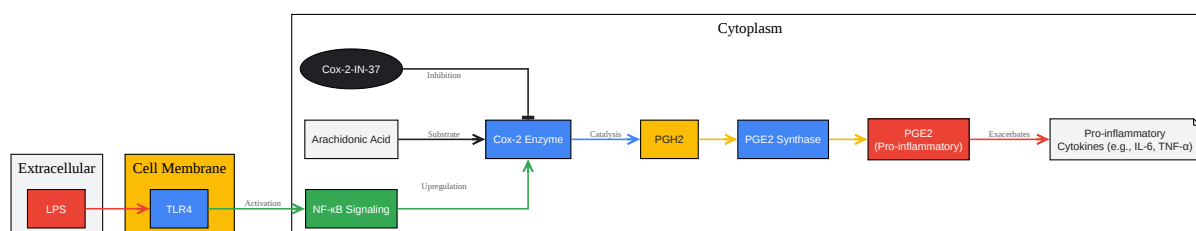
Mechanism of Action

In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) trigger the upregulation of Cox-2 in microglia.[2][3] Cox-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E₂ (PGE₂). PGE₂, in turn, can act on surrounding neurons and other glial cells, exacerbating the inflammatory response and contributing to neuronal damage.

Cox-2-IN-37, as a selective inhibitor, is hypothesized to bind to the active site of the Cox-2 enzyme, preventing the synthesis of PGH₂ and subsequent downstream pro-inflammatory prostaglandins. This inhibition is expected to attenuate the inflammatory cascade in activated microglia.

Visualization of the Cox-2 Signaling Pathway in Microglia

The following diagram illustrates the proposed mechanism of action for **Cox-2-IN-37** in the context of LPS-induced neuroinflammation in microglia.



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Cox-2 signaling pathway in activated microglia and the inhibitory action of **Cox-2-IN-37**.

Experimental Protocols

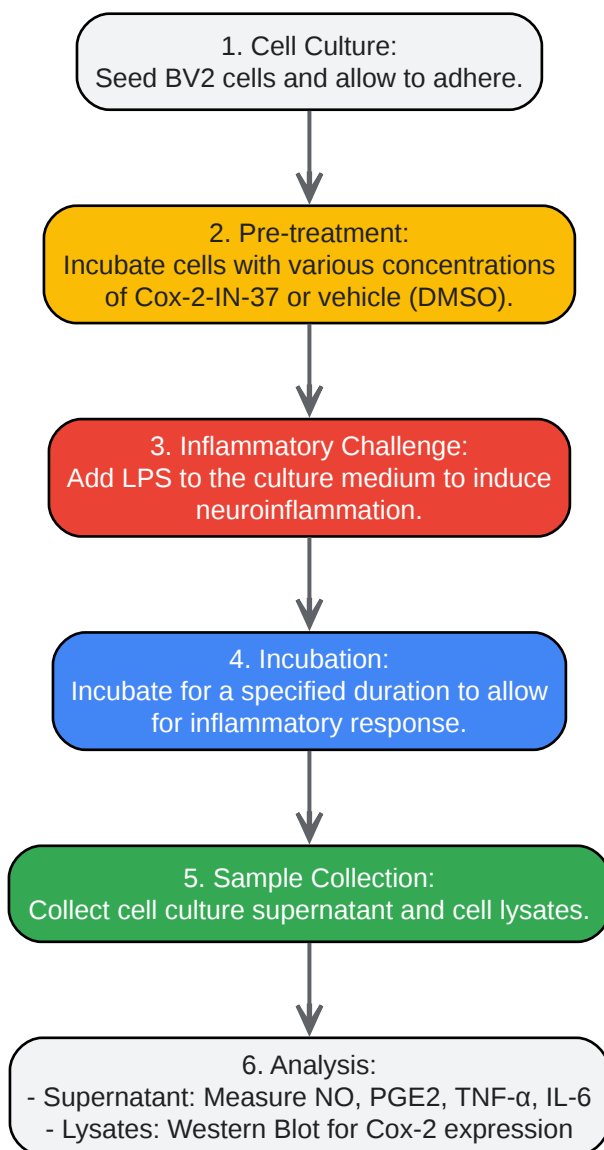
Protocol 1: In Vitro Assessment of Cox-2-IN-37 on LPS-Induced Neuroinflammation in BV2 Microglia

This protocol details the steps to evaluate the efficacy of **Cox-2-IN-37** in mitigating the inflammatory response of BV2 microglial cells stimulated with Lipopolysaccharide (LPS).

Materials:

- BV2 murine microglial cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **Cox-2-IN-37**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Reagents for Nitric Oxide (Griess Reagent), PGE2 (ELISA kit), and cytokine (ELISA kits for TNF- α , IL-6) quantification
- Reagents for Western Blotting (antibodies against Cox-2 and a loading control like β -actin)

Experimental Workflow:



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References

- 1. COX-2-IN-37_TargetMol [targetmol.com]

- 2. Cyclooxygenase-2 contributes to the hypoxia-induced aggravation of the neuroinflammation response stimulated by lipopolysaccharide in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
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